Calmodulin-dependent protein kinase II (290-309)

Description

BenchChem offers high-quality Calmodulin-dependent protein kinase II (290-309) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calmodulin-dependent protein kinase II (290-309) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

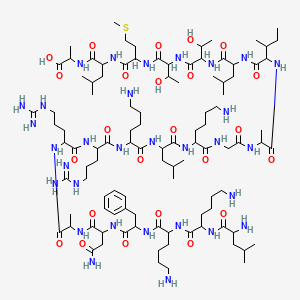

C103H185N31O24S |

|---|---|

Molecular Weight |

2273.8 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[2-[[6-amino-2-[[6-amino-2-[(2-amino-4-methylpentanoyl)amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115) |

InChI Key |

LRKHMNPQPYICFK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the CaMKII (290-309) Peptide Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CaMKII (290-309) peptide inhibitor, a valuable tool for studying the function of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). This document details its mechanism of action, quantitative inhibitory properties, and relevant experimental protocols.

Core Concepts: Mechanism of Action

The CaMKII (290-309) peptide is a synthetic 20-amino-acid peptide derived from the calmodulin-binding domain of the alpha subunit of CaMKII.[1] Its primary function is to act as a potent and specific inhibitor of CaMKII. The peptide sequence is H-Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala-OH.[1]

The inhibitory mechanism of the CaMKII (290-309) peptide is based on its function as a calmodulin antagonist.[1] In the cell, CaMKII is activated by the binding of a Ca2+/calmodulin (CaM) complex to its regulatory domain. This binding event displaces the autoinhibitory domain from the catalytic site, allowing the kinase to phosphorylate its substrates. The CaMKII (290-309) peptide competitively binds to calmodulin, preventing the formation of the Ca2+/CaM/CaMKII complex and thereby inhibiting the activation of the kinase.[1]

Quantitative Data Presentation

The inhibitory potency of the CaMKII (290-309) peptide has been quantified in several studies. The following tables summarize the available data for its half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (Kd) for its interaction with calmodulin.

Table 1: Inhibitory Potency (IC50) of CaMKII (290-309) Peptide

| Target Enzyme/Process | IC50 Value (nM) | Reference |

| Ca2+/calmodulin-dependent protein kinase II | 52 | [2][3] |

| CaMKII-dependent phosphodiesterase activity | 1.1 | [2] |

| CaMKII α subunit | 80 | [4] |

Table 2: Binding Affinity (Kd) of CaMKII (290-309) Peptide for Calmodulin

| Interaction Partner | Kd Value (nM) | Method | Reference |

| Calmodulin (Ca2+-saturated) | 7.1 | Surface Plasmon Resonance (SPR) | [5] |

| Calmodulin (Ca2+-saturated) | < 10 | Fluorescence Anisotropy | [5] |

K_i = IC_{50} / (1 + [S]/K_m)

Where:

-

[S] is the substrate concentration.

-

K_m is the Michaelis constant of the substrate for the enzyme.

It is important to note that the calculated Ki value is dependent on the experimental conditions, specifically the substrate concentration used in the IC50 determination.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and use of the CaMKII (290-309) peptide inhibitor.

Solid-Phase Peptide Synthesis of CaMKII (290-309)

This protocol outlines the general steps for synthesizing the peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid with coupling reagents (e.g., HBTU/HOBt) and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

-

Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether.

-

Drying: Dry the crude peptide under vacuum.

Purification and Characterization of Synthetic CaMKII (290-309) Peptide

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Column: Use a C18 reversed-phase HPLC column.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: Run a linear gradient of increasing Solvent B concentration to elute the peptide.

-

Detection: Monitor the elution profile at 214 nm or 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.[6]

Characterization by Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent.

-

Analysis: Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight of the synthesized peptide.[7]

In Vitro CaMKII Kinase Activity Assay (Radiolabel-based)

This protocol describes a common method for measuring CaMKII activity and its inhibition using a radiolabeled ATP.[8][9][10][11][12]

Materials:

-

Purified CaMKII enzyme

-

CaMKII (290-309) peptide inhibitor

-

Calmodulin (CaM)

-

Calcium Chloride (CaCl2)

-

Magnesium Chloride (MgCl2)

-

ATP, [γ-32P]ATP

-

Peptide substrate (e.g., Syntide-2)

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture containing kinase reaction buffer, CaCl2, CaM, and the peptide substrate.

-

Add Inhibitor: Add the CaMKII (290-309) peptide inhibitor at various concentrations to the respective tubes. Include a control with no inhibitor.

-

Add Enzyme: Add the purified CaMKII enzyme to the reaction mix and pre-incubate for a few minutes on ice.

-

Initiate Reaction: Start the kinase reaction by adding the ATP/[γ-32P]ATP mix.

-

Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Counting: Place the washed P81 papers in scintillation vials and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control and determine the IC50 value.

Calmodulin Binding Assay (Pull-down)

This protocol is used to demonstrate the interaction between the CaMKII (290-309) peptide and calmodulin.[13][14][15][16][17]

Materials:

-

Calmodulin-Sepharose beads

-

CaMKII (290-309) peptide

-

Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM CaCl2)

-

Wash buffer (same as binding buffer)

-

Elution buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM EGTA)

-

SDS-PAGE gels and buffers

-

Coomassie Brilliant Blue stain or silver stain

Procedure:

-

Bead Preparation: Wash the Calmodulin-Sepharose beads with binding buffer.

-

Binding: Incubate the beads with a solution containing the CaMKII (290-309) peptide in binding buffer for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove unbound peptide.

-

Elution: Elute the bound peptide by incubating the beads with elution buffer (containing the calcium chelator EGTA) for 10-15 minutes.

-

Analysis:

-

Collect the supernatant (eluate).

-

Run the eluate, along with samples of the initial peptide solution and the wash fractions, on an SDS-PAGE gel.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the peptide. The presence of the peptide in the eluate confirms its calcium-dependent binding to calmodulin.

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 2. agilent.com [agilent.com]

- 3. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Pull-down Assay to Characterize Ca2+/Calmodulin Binding to Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

CaMKII (290-309): A Technical Guide to its Discovery, Development, and Application as a Core Research Tool

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals, particularly in neuronal functions such as synaptic plasticity, learning, and memory. Its activity is tightly regulated by an autoinhibitory domain that blocks the substrate-binding site in the absence of calcium/calmodulin. The peptide fragment encompassing amino acids 290-309 of CaMKII, derived from its calmodulin-binding domain, has been instrumental as a potent and specific inhibitor for elucidating the multifaceted roles of this kinase. This technical guide provides an in-depth overview of the discovery, biochemical characterization, and experimental application of the CaMKII (290-309) inhibitory peptide.

Discovery and Development

The CaMKII (290-309) peptide, with the sequence LKKFNARRKLKGAILTTMLA, was identified through systematic studies of the CaMKII autoinhibitory mechanism. This region of the kinase is directly involved in binding to calmodulin, and synthetic peptides corresponding to this domain were found to act as potent antagonists. By competitively binding to calmodulin, the (290-309) peptide prevents the activation of CaMKII, making it a valuable tool for investigating CaMKII-dependent signaling pathways.

Quantitative Data

The inhibitory potency and binding affinity of CaMKII (290-309) have been characterized using various biochemical and biophysical techniques. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 52 nM | Inhibition of Ca2+/calmodulin-dependent protein kinase II | |

| IC50 | 80 nM | Inhibition of CaMKII active site | |

| IC50 | 1.1 nM | Inhibition of CaMKII-dependent phosphodiesterase activity |

| Binding Partner | Dissociation Constant (Kd) | Method | Reference |

| α-actinin-2 EF3-4 (WT CaMKIIα 290-309) | 3.46 ± 0.08 µM | Isothermal Titration Calorimetry (ITC) | |

| Calmodulin (CaM) N-domain (CaM1–80) | 32.82 µM | Fluorescence Anisotropy | |

| Calmodulin (CaM) C-domain (CaM76–148) | 0.95 µM | Fluorescence Anisotropy | |

| Calmodulin (CaM) full-length (apo) | 142 ± 32 µM | Fluorescence Anisotropy |

Experimental Protocols

Detailed methodologies are crucial for the successful application of the CaMKII (290-309) peptide in research. Below are representative protocols for its synthesis and use in key experiments.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of the CaMKII (290-309) peptide (LKKFNARRKLKGAILTTMLA) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Ala-Wang resin

-

Fmoc-protected amino acids (L, K(Boc), F, N(Trt), A, R(Pbf), G, I, T(tBu), M)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Diethyl ether

-

HPLC for purification

-

Mass spectrometer for verification

Protocol:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH), DIC, and OxymaPure in DMF.

-

Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.

-

Perform a ninhydrin test to monitor the completion of the coupling reaction.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the peptide using reverse-phase HPLC.

-

-

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

CaMKII Inhibition Assay (Non-Radioactive)

This protocol describes a non-radioactive, colorimetric assay to measure the inhibitory effect of the CaMKII (290-309) peptide.

Materials:

-

Recombinant CaMKII enzyme

-

CaMKII substrate peptide (e.g., Autocamtide-2)

-

CaMKII (290-309) inhibitor peptide

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.2 mM CaCl2, 10 µg/ml Calmodulin)

-

ATP solution

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-detecting system)

-

96-well microplate

-

Plate reader

Protocol:

-

Prepare Reagents: Prepare serial dilutions of the CaMKII (290-309) peptide in the assay buffer.

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the CaMKII enzyme to all wells except the negative control.

-

Add the different concentrations of the CaMKII (290-309) peptide to the respective wells.

-

Add the substrate peptide to all wells.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

-

Initiate Kinase Reaction:

-

Add ATP to all wells to start the kinase reaction.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

-

Detect Kinase Activity:

-

Stop the reaction and measure the amount of ADP produced using the Kinase-Glo® kit according to the manufacturer's instructions. This typically involves adding the detection reagent and measuring luminescence.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control).

-

Plot the remaining kinase activity as a percentage of the control (no inhibitor) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for measuring the binding affinity of CaMKII (290-309) to its target proteins, such as calmodulin or α-actinin.

Materials:

-

Purified CaMKII (290-309) peptide

-

Purified target protein (e.g., Calmodulin)

-

ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal titration calorimeter

Protocol:

-

Sample Preparation:

-

Dialyze both the peptide and the target protein extensively against the same ITC buffer to minimize buffer mismatch artifacts.

-

Determine the accurate concentrations of both samples.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the target protein into the sample cell.

-

Load the CaMKII (290-309) peptide into the injection syringe.

-

-

Titration:

-

Perform a series of small injections of the peptide into the sample cell while monitoring the heat change.

-

Allow the system to reach equilibrium between injections.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of the two molecules.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

-

Signaling Pathways and Experimental Workflows

The inhibitory action of CaMKII (290-309) has been instrumental in dissecting CaMKII-dependent signaling cascades. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows where this peptide is applied.

Caption: Mechanism of CaMKII activation and inhibition by the (290-309) peptide.

An In-depth Technical Guide to the CaMKII (290-309) Peptide

Introduction: Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that is a critical mediator of calcium signaling in various cell types, most prominently in neurons where it constitutes up to 2% of all brain protein.[1][2] Its activity is essential for synaptic plasticity, learning, and memory.[1] The kinase is a dodecameric holoenzyme, with each subunit containing a catalytic domain, an association domain, and a regulatory domain.[2][3] The regulatory domain, which encompasses an autoinhibitory region and a calmodulin (CaM) binding site, maintains the enzyme in an inactive state in the absence of calcium signals.[3]

The peptide corresponding to residues 290-309 of CaMKII represents the core of the calmodulin-binding domain (CaMBD).[1][4] This 20-amino acid synthetic peptide is widely used as a potent and specific tool to investigate the roles and regulation of CaMKII. By competitively inhibiting the binding of the native Calcium/Calmodulin (Ca²⁺/CaM) complex to the kinase, the CaMKII (290-309) peptide effectively blocks its activation, making it an invaluable reagent for researchers in neuroscience, cell biology, and drug development.[5][6] This guide provides a comprehensive technical overview of its structure, sequence, biochemical properties, and experimental applications.

Sequence and Structure

The CaMKII (290-309) peptide is a 20-residue sequence derived from the calmodulin-binding domain of CaMKII.[4][7] It acts as a potent antagonist of calmodulin.[5][8]

-

Full Sequence (Three-Letter Code): H-Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala-OH[9]

Structural Characteristics: Structurally, the CaMKII (290-309) peptide is characterized as a basic amphipathic helix.[4] In its unbound state, it may be partially unstructured, but upon binding to Ca²⁺/CaM, it adopts a stable α-helical conformation.[10] This induced fit is central to the high-affinity interaction with calmodulin. The crystal structure of the Ca²⁺/CaM complex bound to the CaMBD reveals a classic "wrap-around" conformation, where the two lobes of calmodulin engulf the helical peptide in an anti-parallel orientation.[4] This interaction is primarily mediated by hydrophobic contacts.[11]

Mechanism of Action and Signaling Pathway

CaMKII activation is a tightly regulated, multi-step process initiated by an increase in intracellular calcium concentration. The CaMKII (290-309) peptide functions as a competitive inhibitor, disrupting this activation cascade.

Activation Pathway:

-

Calcium Influx: A cellular stimulus triggers a rise in intracellular Ca²⁺ levels.

-

Calmodulin Binding: Four Ca²⁺ ions bind to calmodulin, inducing a conformational change that exposes hydrophobic patches on its surface.[12]

-

CaMKII Interaction: The activated Ca²⁺/CaM complex binds to the CaMBD (residues 290-309) of a CaMKII subunit.[1][4]

-

Relief of Autoinhibition: This binding event dislodges the autoinhibitory domain from the catalytic site, activating the kinase.[3][11]

-

Autophosphorylation: The now-active kinase can phosphorylate neighboring subunits within the holoenzyme at Threonine-286 (Thr286).[1][2] This autophosphorylation "traps" the kinase in an active state, rendering its activity independent of Ca²⁺/CaM for a period.[2]

Inhibition by CaMKII (290-309) Peptide: The synthetic CaMKII (290-309) peptide mimics the endogenous CaM-binding site. It binds directly to activated Ca²⁺/CaM, preventing the complex from engaging with the full-length CaMKII enzyme. This action effectively blocks the relief of autoinhibition and subsequent kinase activation and autophosphorylation.[6][8]

Quantitative Biochemical Data

The inhibitory potency and binding characteristics of the CaMKII (290-309) peptide have been quantified using various biochemical assays.

| Parameter | Value | Target Enzyme/Process | Reference(s) |

| IC₅₀ | 52 nM | CaMKII | [13] |

| IC₅₀ | 1.1 nM | CaMKII-dependent Phosphodiesterase | [13] |

Binding affinity (Kd) describes the equilibrium between the peptide-CaM complex and its dissociated components. Lower Kd values indicate higher affinity.

| Peptide/Protein Construct | Kd (Dissociation Constant) | Experimental Method | Reference(s) |

| CaMKII Peptide (300-312) binding to CaM | 5.9 µM | Not specified | [1] |

| Human CaMKII Kinase Domains binding to Ca²⁺/CaM | 0.3 - 0.6 µM | Isothermal Titration Calorimetry (ITC) | [11] |

| CaMKII Peptide (290-309) binding to CaM domains | Studied qualitatively/comparatively | Fluorescence Anisotropy | [4] |

Key Experimental Protocols

The CaMKII (290-309) peptide is utilized in a variety of experimental settings to probe kinase function.

Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of the peptide to inhibit CaMKII's phosphotransferase activity.

Methodology:

-

Reaction Mix Preparation: Prepare a reaction buffer containing purified CaMKII enzyme, Ca²⁺, Calmodulin, a specific substrate peptide (e.g., Autocamtide-2), and varying concentrations of the CaMKII (290-309) inhibitor peptide.

-

Initiation: Start the reaction by adding ATP, typically radiolabeled with ³²P ([γ-³²P]ATP).

-

Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 10-20 minutes).

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper or by adding a quenching buffer (e.g., EDTA).

-

Quantification: Wash the paper to remove unincorporated [γ-³²P]ATP. Quantify the amount of ³²P transferred to the substrate peptide using a scintillation counter or phosphorimager.

-

Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Protocol: Calmodulin Binding Assay via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

Methodology:

-

Sample Preparation: Dialyze the purified CaMKII peptide and Ca²⁺/CaM extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM CaCl₂, 5 mM DTT) to minimize buffer mismatch effects.[11]

-

Instrument Setup: Load the Ca²⁺/CaM solution into the sample cell of the microcalorimeter and the concentrated peptide solution into the injection syringe.[11]

-

Titration: Perform a series of small, sequential injections of the peptide into the CaM solution while monitoring the heat change after each injection. A preliminary small injection is often discarded.[11]

-

Control Titration: Perform a control experiment by titrating the peptide into the buffer alone to account for the heat of dilution.[11]

-

Data Analysis: Subtract the control data from the experimental titration. Normalize the data and fit it to a suitable binding model (e.g., a single-site binding model) using analysis software to calculate Kd, n, and ΔH.[11]

Protocol: Cellular CaMKII Translocation Inhibition Assay

This cell-based assay visualizes the effect of the peptide on the stimulus-induced movement of CaMKII to specific subcellular locations, such as synapses.

Methodology:

-

Cell Culture and Transfection: Culture primary neurons or a suitable cell line. Transfect cells with a plasmid encoding a fluorescently tagged CaMKII (e.g., GFP-CaMKII).

-

Peptide Delivery: Introduce the CaMKII (290-309) peptide into the cells. This can be achieved via a patch pipette during electrophysiological recording or by using cell-penetrating versions of the peptide.[6]

-

Baseline Imaging: Acquire baseline fluorescence images to establish the initial distribution of GFP-CaMKII.

-

Stimulation: Induce CaMKII activation and translocation using a relevant stimulus, such as a local puff of glutamate or electrical stimulation.[6]

-

Post-Stimulation Imaging: Capture a time-series of fluorescence images following stimulation to monitor the movement of GFP-CaMKII.[6]

-

Analysis: Quantify the change in fluorescence intensity at specific regions of interest (e.g., dendritic spines) over time and compare the results between control cells and peptide-treated cells.[6] A successful inhibition will show no significant increase in fluorescence at the target location in peptide-treated cells.[6]

Conclusion

The CaMKII (290-309) peptide is a cornerstone tool for the study of calcium signaling. Its well-defined sequence, structure, and mechanism of action as a specific competitive inhibitor of Ca²⁺/Calmodulin binding make it indispensable for dissecting the physiological and pathological roles of CaMKII. From determining the kinetics of kinase activation in vitro to blocking synaptic plasticity in living neurons, this peptide provides researchers with a precise method to modulate one of the most important signaling pathways in the brain and other tissues. The protocols and data presented in this guide offer a framework for its effective application in diverse research and development settings.

References

- 1. A multi-state model of the CaMKII dodecamer suggests a role for calmodulin in maintenance of autophosphorylation | PLOS Computational Biology [journals.plos.org]

- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 3. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Energetics of Calmodulin Domain Interactions with the Calmodulin Binding Domain of CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abbiotec.com [abbiotec.com]

- 6. Frontiers | Locally-Induced CaMKII Translocation Requires Nucleotide Binding [frontiersin.org]

- 7. Calmodulin-Dependent Protein Kinase II (290-309) peptide [novoprolabs.com]

- 8. scbt.com [scbt.com]

- 9. Calmodulin-dependent protein kinase II (290-309) | C103H185N31O24S | CID 22114573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure of the CaMKIIδ/Calmodulin Complex Reveals the Molecular Mechanism of CaMKII Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calmodulin binding proteins provide domains of local Ca2+ signaling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

The Role of CaMKII (290-309) in Elucidating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a cornerstone of synaptic plasticity, the cellular mechanism underlying learning and memory. The synthetic peptide CaMKII (290-309), derived from the autoinhibitory domain of CaMKIIα, has emerged as a pivotal tool for dissecting the intricate roles of this kinase in long-term potentiation (LTP) and long-term depression (LTD). By competitively inhibiting the binding of calmodulin (CaM) to CaMKII, this peptide effectively prevents its activation, allowing researchers to probe the necessity of CaMKII activity in various stages of synaptic modulation. This technical guide provides an in-depth overview of the application of CaMKII (290-309), including its mechanism of action, detailed experimental protocols, a summary of key quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to CaMKII and the 290-309 Inhibitory Peptide

CaMKII is a serine/threonine protein kinase that is highly abundant in the postsynaptic density (PSD) of excitatory synapses.[1][2] Its activation by calcium influx through NMDA receptors is a critical event in the induction of LTP.[1][3] The CaMKII holoenzyme exists in an autoinhibited state at basal calcium levels.[1] Upon calcium entry, Ca2+/CaM binds to the regulatory domain of CaMKII, releasing the autoinhibition and activating the kinase.[1]

The CaMKII (290-309) peptide corresponds to the CaM-binding region within the autoinhibitory domain of CaMKIIα.[4][5] Its sequence is Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala (LKKFNARRKLKGAILTTMLA).[6] By mimicking this endogenous sequence, the peptide acts as a potent competitive antagonist of calmodulin binding, thereby preventing the activation of CaMKII.[4][7] This inhibitory action has made CaMKII (290-309) an invaluable tool for investigating the causal role of CaMKII activation in synaptic plasticity.

Mechanism of Action

The primary mechanism of action of the CaMKII (290-309) peptide is the competitive inhibition of Ca2+/calmodulin binding to the CaMKII holoenzyme. This prevents the conformational change required for kinase activation and subsequent autophosphorylation at Threonine 286 (Thr286), a key step for sustained, calcium-independent CaMKII activity.[1]

Signaling Pathway of CaMKII Activation and Inhibition by the 290-309 Peptide

Quantitative Data on the Effects of CaMKII (290-309)

The following table summarizes quantitative findings from studies utilizing the CaMKII (290-309) peptide to investigate synaptic plasticity.

| Parameter | Experimental Model | Concentration of CaMKII (290-309) | Observed Effect | Reference |

| CaMKII Inhibition (IC50) | In vitro kinase assay | 52 nM | Potent inhibition of Ca2+/calmodulin-dependent protein kinase II. | [4][7] |

| LTP Induction | Cerebellar Nuclei Slices | 25 µM (intracellular) | Initial potentiation of EPSCs followed by a return to baseline within ~20 minutes, indicating a role for CaMKII in LTP maintenance. | [8] |

| CaMKII Translocation | Cultured Neurons | 1 µM (bath application) | Effectively prevented locally-induced CaMKII translocation to synapses following glutamate stimulation. | [6] |

| D2 Receptor Desensitization | Ventral Tegmental Area Neurons | 25 µM (intracellular) | Significantly reduced quinpirole-induced desensitization of D2 receptor-mediated currents. | |

| Cardiac Sodium Channel Gating | TSA201 cells expressing NaV1.5 | Not specified (patch pipette delivery) | Caused a +6 mV depolarizing shift in inactivation and decreased intermediate inactivation. | [9] |

| Integrin-Mediated Signaling | CHO cells | Not specified (in cell lysates) | Blocked the active site of CaMKII with an IC50 of 80 nM. | [10] |

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology with Intracellular Peptide Application

This protocol describes the use of CaMKII (290-309) to investigate its role in LTP at rodent hippocampal synapses.

Materials:

-

Hippocampal slices (300-400 µm) from rodents.

-

Artificial cerebrospinal fluid (aCSF) of appropriate composition, continuously bubbled with 95% O2 / 5% CO2.

-

Patch pipettes (3-5 MΩ resistance).

-

Intracellular solution containing (in mM): 130 K-gluconate, 2 Na-gluconate, 6 NaCl, 2 MgCl2, 14 Tris-creatine phosphate, 4 MgATP, 0.3 Tris-GTP, 1 EGTA, 10 HEPES, and 10 sucrose, buffered to pH 7.4 with KOH.[8]

-

CaMKII (290-309) peptide (e.g., from Sigma-Aldrich, Cayman Chemical).

-

Electrophysiology recording setup (amplifier, digitizer, microscope, micromanipulators).

Procedure:

-

Peptide Preparation: Dissolve the lyophilized CaMKII (290-309) peptide in the intracellular solution to a final concentration of 25 µM.[8] Vortex briefly and centrifuge to ensure complete dissolution.

-

Slice Preparation and Recovery: Prepare hippocampal slices and allow them to recover in aCSF for at least 1 hour at room temperature.

-

Patch-Clamp Recording:

-

Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Allow the intracellular solution containing the CaMKII (290-309) peptide to diffuse into the cell for at least 15-20 minutes before starting the experiment to ensure adequate inhibition of CaMKII.

-

-

Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) evoked by stimulating Schaffer collateral afferents at a low frequency (e.g., 0.05 Hz) for 10-20 minutes.

-

LTP Induction: Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second).

-

Post-Induction Recording: Continue recording EPSCs/EPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.

-

Data Analysis: Compare the magnitude of LTP in cells loaded with the CaMKII (290-309) peptide to control cells recorded with a standard intracellular solution. A significant reduction or complete block of LTP in the presence of the peptide indicates a requirement for CaMKII activation.

Experimental Workflow for Electrophysiological Study of CaMKII (290-309) on LTP

Conclusion

The CaMKII (290-309) inhibitory peptide is a powerful and specific tool for investigating the role of CaMKII in synaptic plasticity. Its ability to block the initial activation of the kinase has been instrumental in confirming the necessity of CaMKII for the induction and maintenance of LTP. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this peptide in their studies of synaptic function and dysfunction. Further research employing this and other targeted inhibitors will continue to unravel the complex signaling cascades that govern learning and memory at the molecular level, paving the way for the development of novel therapeutic strategies for cognitive disorders.

References

- 1. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Energetics of Calmodulin Domain Interactions with the Calmodulin Binding Domain of CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Locally-Induced CaMKII Translocation Requires Nucleotide Binding [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. jneurosci.org [jneurosci.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. journals.biologists.com [journals.biologists.com]

Investigating Cardiac Muscle Regulation with CaMKII (290-309): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of the CaMKII (290-309) peptide as a critical tool for investigating the regulatory functions of Calcium/calmodulin-dependent protein kinase II (CaMKII) in cardiac muscle. CaMKII is a key signaling protein that governs cardiac physiology and pathology, translating changes in intracellular calcium into downstream cellular effects.[1] Understanding its mechanisms of action is paramount for developing novel therapeutic strategies for cardiovascular diseases.

The Role of CaMKII in Cardiac Myocytes

CaMKII is a serine/threonine kinase that acts as a central hub for integrating calcium signals in cardiomyocytes.[2] Its activity is implicated in the regulation of excitation-contraction (EC) coupling, excitation-transcription coupling, and cellular remodeling.[3][4] Dysregulation of CaMKII is strongly associated with the pathogenesis of heart failure, arrhythmias, and cardiac hypertrophy.[5][6]

The kinase is a multimeric holoenzyme, typically composed of 12 subunits arranged in two stacked hexameric rings.[1] The δ isoform is the predominant variant in the heart.[7] Each subunit contains a catalytic domain and a regulatory domain, which includes an autoinhibitory sequence and a calmodulin (CaM) binding site.[8] Under basal calcium conditions, the autoinhibitory domain blocks the catalytic site, keeping the kinase in an inactive state.[9]

An increase in intracellular calcium, as occurs during the cardiac action potential, leads to the binding of the Ca2+/CaM complex to the regulatory domain. This binding displaces the autoinhibitory domain, activating the kinase.[8] This initial activation can lead to autophosphorylation at Threonine 287, which renders the kinase autonomously active even after calcium levels have declined.[10] This "CaMKII memory" is crucial for its role in frequency-dependent cardiac responses.

The CaMKII (290-309) Inhibitory Peptide

The CaMKII (290-309) peptide is a synthetic peptide corresponding to the amino acid sequence 290-309 of the CaMKIIα subunit.[11][12] This region is a critical part of the calmodulin-binding domain.[13] By mimicking this domain, the peptide acts as a competitive antagonist, binding to Ca2+/CaM and preventing it from activating CaMKII.[11][13] This makes it a highly specific tool for elucidating the downstream effects of CaMKII activation in experimental settings. It is a potent inhibitor, with an IC50 of 52 nM for the inhibition of CaMKII.[14]

Signaling Pathways Involving CaMKII

The following diagram illustrates the central role of CaMKII in cardiac myocyte signaling and the point of intervention for the CaMKII (290-309) peptide.

Quantitative Effects of CaMKII (290-309) on Cardiac Function

The CaMKII (290-309) peptide has been instrumental in quantifying the contribution of CaMKII to various aspects of cardiac electrophysiology and calcium handling.

L-type Calcium Current (ICa,L) Facilitation

CaMKII mediates the Ca²⁺-dependent facilitation of the L-type calcium current, a phenomenon where repetitive depolarizations lead to an increased current.[15] Dialysis of ventricular myocytes with the CaMKII (290-309) peptide completely abolishes this "staircase" effect.[15]

| Parameter | Control | With CaMKII (290-309) | Reference |

| Peak ICa,L during conditioning pulse (pA/pF) | 7.1 ± 0.9 | 4.1 ± 0.4 | [16] |

| ICa,L Facilitation (I10 / I1 ratio) | > 1.0 | ~ 1.0 | [15] |

Table 1: Effect of CaMKII (290-309) on L-type Calcium Current.

Late Sodium Current (INa,L)

CaMKII phosphorylation of the cardiac sodium channel NaV1.5 can increase the late sodium current (INa,L), which is pro-arrhythmic.[9] The CaMKII (290-309) peptide has been used to demonstrate the role of the CaM-CaMKII axis in modulating this current.

| Condition | INa,L decay time constant (τfast, ms) | INa,L density (pA/pF) | Reference |

| High [Ca²⁺]i (Normal Myocyte) | 18.5 ± 2.6 | -1.1 ± 0.1 | [15] |

| High [Ca²⁺]i + CaMKII (290-309) | 10.1 ± 0.9 | -0.7 ± 0.1 | [15] |

| High [Ca²⁺]i (Failing Myocyte) | 35.8 ± 3.1 | -1.9 ± 0.2 | [15] |

| High [Ca²⁺]i + CaMKII (290-309) (Failing Myocyte) | 14.2 ± 1.5 | -1.0 ± 0.1 | [15] |

Table 2: Effect of CaMKII (290-309) on Late Sodium Current in normal and failing canine ventricular myocytes.

Sarcoplasmic Reticulum (SR) Calcium Handling

CaMKII phosphorylates key SR calcium handling proteins, including the ryanodine receptor 2 (RyR2) and phospholamban (PLN).[14][17] Phosphorylation of RyR2 at Ser-2814 increases its open probability, contributing to diastolic Ca²⁺ leak, while phosphorylation of PLN at Thr-17 relieves its inhibition of the SR Ca²⁺-ATPase (SERCA2a), enhancing Ca²⁺ reuptake.[9][18] Inhibition of CaMKII with peptides like AC3-I (based on the autoinhibitory domain) has been shown to significantly reduce the phosphorylation of these sites. While direct quantitative data for the 290-309 peptide's effect on phosphorylation levels is less commonly presented in tabular format in literature, its use in functional assays demonstrates a clear reduction in CaMKII-dependent SR Ca²⁺ leak and modulation of SR Ca²⁺ load.[13]

Experimental Protocols

Isolation of Adult Ventricular Myocytes

This protocol is adapted from established methods for isolating high-quality, calcium-tolerant cardiomyocytes.[1][2][7]

Workflow Diagram:

Methodology:

-

Anesthesia and Heart Excision: Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols. Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold, oxygenated, Ca²⁺-free Tyrode's solution.

-

Langendorff Perfusion: Mount the aorta on a Langendorff apparatus cannula and begin retrograde perfusion at a constant flow rate (e.g., 3-4 ml/min) at 37°C.

-

Initial Perfusion: Perfuse the heart with a Ca²⁺-free buffer for approximately 5 minutes to wash out blood and stop contractions.

-

Enzymatic Digestion: Switch to a perfusion solution containing digestive enzymes, typically Collagenase Type II and a protease (e.g., Type XIV), for 15-20 minutes or until the heart becomes pale and flaccid.

-

Cell Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in a high-potassium buffer. Gently triturate the tissue with a pipette to release individual myocytes.

-

Filtration and Calcium Reintroduction: Filter the cell suspension to remove undigested tissue. Gradually reintroduce calcium to the cell suspension in a stepwise manner to prevent hypercontracture, bringing the final concentration to physiological levels (e.g., 1.0-1.8 mM).

-

Cell Harvest: Allow the viable, rod-shaped myocytes to settle by gravity. Remove the supernatant containing non-myocytes and debris. The resulting pellet contains the purified cardiomyocytes ready for culture or acute experiments.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of ion currents (e.g., ICa,L or INa,L) in isolated cardiomyocytes.[15][19]

Methodology:

-

Cell Plating: Plate isolated cardiomyocytes on laminin-coated glass coverslips and allow them to adhere.

-

Solutions:

-

External (Bath) Solution: Composition depends on the specific current being measured. For ICa,L, it typically contains (in mM): 135 TEA-Cl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH). Na⁺ and K⁺ are replaced to isolate the calcium current.

-

Internal (Pipette) Solution: Typically contains (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 Mg-ATP, 10 EGTA (pH 7.2 with CsOH). The CaMKII (290-309) peptide is added to this solution (e.g., at 1-2 µM) for intracellular dialysis.

-

-

Recording:

-

Place the coverslip in a recording chamber on an inverted microscope.

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a myocyte with the pipette and form a high-resistance (gigaohm) seal.

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration. Allow several minutes for the pipette solution, containing the inhibitory peptide, to dialyze into the cell.

-

Apply voltage-clamp protocols using an amplifier and data acquisition software to elicit and record the ion currents of interest.

-

Assessment of SR Ca²⁺ Leak

SR Ca²⁺ leak can be measured using confocal microscopy and a fluorescent Ca²⁺ indicator like Fluo-4.[12][20]

Methodology:

-

Cell Loading: Incubate isolated myocytes with Fluo-4 AM (e.g., 5 µM) for 15-20 minutes at room temperature.

-

Imaging: Place the cells in a chamber on a confocal microscope.

-

Pacing: Electrically pace the cells (e.g., at 1 Hz) for a consistent period to ensure a stable SR Ca²⁺ load.

-

Line-Scan Imaging: After pacing, switch to line-scan mode, positioning the scan line along the longitudinal axis of the myocyte. Record for 10-20 seconds to capture spontaneous Ca²⁺ release events (Ca²⁺ sparks) during diastole.

-

Analysis: Analyze the line-scan images to quantify the frequency, amplitude, and duration of Ca²⁺ sparks. A reduction in these parameters in the presence of a CaMKII inhibitor indicates a decrease in RyR2-mediated SR Ca²⁺ leak.

Conclusion

The CaMKII (290-309) peptide is an invaluable tool for dissecting the complex role of CaMKII in cardiac muscle regulation. Its specificity in preventing the Ca²⁺/CaM-dependent activation of the kinase allows researchers to isolate and quantify the contribution of this critical signaling pathway to ion channel function, calcium homeostasis, and the development of cardiac pathologies. The integration of this pharmacological tool with advanced electrophysiological and imaging techniques continues to deepen our understanding of cardiac function and provides a robust platform for the development of targeted therapies for heart disease.

References

- 1. Adult ventricular cardiomyocytes: isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. CaMKII Nitrosylation in Cardiac Myocytes at Cys273 suppresses activation, but at Cys 290 mediates intrinsic mechanical afterload-induced enhancement of Calcium transients [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of late sodium current by Ca2+, calmodulin, and CaMKII in normal and failing dog cardiomyocytes: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of adult rat ventricular myocytes [bio-protocol.org]

- 8. pnas.org [pnas.org]

- 9. Inhibition of CaMKII Does Not Attenuate Cardiac Hypertrophy in Mice with Dysfunctional Ryanodine Receptor | PLOS One [journals.plos.org]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. biophysics-reports.org [biophysics-reports.org]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Modulation of the late sodium current by Ca2+, calmodulin, and CaMKII in normal and failing dog cardiomyocytes: similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calmodulin kinase is functionally targeted to the action potential plateau for regulation of L-type Ca2+ current in rabbit cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CaMKII regulation of phospholamban and SR Ca2+ load - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | The role of CaMKII regulation of phospholamban activity in heart disease [frontiersin.org]

- 19. profiles.wustl.edu [profiles.wustl.edu]

- 20. Activation of CaMKIIδA promotes Ca2+ leak from the sarcoplasmic reticulum in cardiomyocytes of chronic heart failure rats - PMC [pmc.ncbi.nlm.nih.gov]

CaMKII (290-309): A Technical Guide for Signal Transduction Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the CaMKII (290-309) peptide, a critical tool for investigating the roles of Calcium/calmodulin-dependent protein kinase II (CaMKII) in cellular signaling. This document outlines its mechanism of action, presents key quantitative data, provides detailed experimental protocols, and illustrates relevant pathways and workflows.

Core Concepts: Mechanism of Action

CaMKII is a serine/threonine kinase that acts as a pivotal mediator of calcium signaling in a vast array of cellular processes, including synaptic plasticity, gene expression, and cardiac function. Its activity is tightly regulated by an autoinhibitory domain that physically occludes the catalytic site. In response to an influx of intracellular calcium, Ca2+ binds to calmodulin (CaM), and the resulting Ca2+/CaM complex activates CaMKII by binding to its regulatory segment and displacing the autoinhibitory domain.[1]

The CaMKII (290-309) peptide, also known as autocamtide-2 related inhibitory peptide (AIP), is a synthetic peptide that corresponds to the amino acid sequence of the CaMKII autoinhibitory domain.[2][3] By mimicking this endogenous inhibitory sequence, CaMKII (290-309) acts as a potent and highly specific competitive inhibitor of CaMKII.[3][4] It binds to the catalytic domain of the kinase, preventing the phosphorylation of its substrates, irrespective of the presence of Ca2+/CaM.[4] This makes it an invaluable tool for dissecting the specific contributions of CaMKII to complex signaling cascades.[4][5]

Quantitative Data: Inhibitory Potency

The inhibitory efficacy of CaMKII (290-309) and related peptides is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary depending on the specific CaMKII isoform and the experimental conditions.

| Inhibitor | Target | IC50 | Notes |

| CaMKII (290-309) | CaMKII | 52 nM[6] | A potent antagonist of CaMKII. |

| CaMKII (290-309) | CaMKII | 80 nM[3] | Shown to block the active site of the enzyme. |

| Autocamtide-2-related inhibitory peptide (AIP) | CaMKII | 40 nM[7][8] | A highly specific and potent inhibitor. |

| Myristoylated AIP | CaMKII | - | A cell-permeable version of AIP.[9] |

| KN-93 | CaMKII | - | A small molecule inhibitor, for comparison.[4] |

Signaling Pathways and Logical Frameworks

Understanding the context in which CaMKII (290-309) is used is crucial for experimental design and data interpretation. The following diagrams, rendered in DOT language, illustrate the CaMKII signaling pathway, a typical experimental workflow, and the logical framework for hypothesis testing.

References

- 1. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synaptic memory and CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Locally-Induced CaMKII Translocation Requires Nucleotide Binding [frontiersin.org]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Autocamptide-2 Related Inhibitory Peptide - Echelon Biosciences [echelon-inc.com]

- 9. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]

An In-depth Technical Guide to the Inhibition of CaMKII by Peptide (290-309)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles underlying the inhibition of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) by the synthetic peptide corresponding to its amino acid residues 290-309. It delves into the mechanism of action, quantitative binding affinities, detailed experimental protocols, and the peptide's application in studying CaMKII-mediated signaling pathways.

Core Principles of CaMKII Inhibition by Peptide (290-309)

CaMKII is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including synaptic plasticity, cardiac function, and gene expression.[1][] Its activity is tightly regulated by intracellular calcium levels through the calcium-binding protein calmodulin (CaM). The CaMKII holoenzyme exists in an autoinhibited state in the absence of Ca2+/CaM. This autoinhibition is mediated by a regulatory domain that physically occludes the catalytic site.

The peptide inhibitor (290-309) is a 20-amino-acid synthetic peptide (Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala) derived from the calmodulin-binding region within the autoinhibitory domain of CaMKIIα.[3][4] Its primary mechanism of inhibition is to act as a potent calmodulin antagonist.[3][4] By binding to calmodulin with high affinity, the peptide effectively prevents the Ca2+/CaM complex from binding to and activating CaMKII, thus maintaining the kinase in its inactive conformation.[4] This makes the 290-309 peptide a highly specific tool for investigating the roles of CaMKII in various physiological and pathological contexts.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The interaction between the CaMKII (290-309) peptide and calmodulin, as well as its inhibitory effect on CaMKII, has been quantified by various biophysical and biochemical methods. The following tables summarize the key quantitative data from the literature.

| Parameter | Value | Method | Conditions | Reference |

| IC50 | 52 nM | CaMKII Kinase Assay | Inhibition of Ca2+/calmodulin-dependent protein kinase II | [3][5][6][7] |

| IC50 | 1.1 nM | Phosphodiesterase Activity Assay | Inhibition of CaMKII-dependent phosphodiesterase activity | [5] |

| IC50 | 80 nM | In vitro binding assay | Blockade of the active site of the enzyme in cell lysates | [8] |

| Parameter | Value | Interacting Molecules | Method | Conditions | Reference |

| Kd | 7.1 nM | CaMKII (290-309) and Calmodulin | Surface Plasmon Resonance (SPR) | Ca2+-saturated conditions | [9] |

| Kd | 190 nM | CaMKII (290-309) and Calmodulin | Microscale Thermophoresis (MST) | Ca2+-saturated conditions | [9] |

| Kd | 3.46 ± 0.08 µM | WT CaMKIIα (290-309) and α-actinin-2 EF3-4 | Isothermal Titration Calorimetry (ITC) | 25 °C in 25 mM HEPES pH 7.5 and 150 mM NaCl | [10] |

Experimental Protocols

CaMKII Kinase Inhibition Assay

This protocol is designed to measure the inhibitory potency of the CaMKII (290-309) peptide on CaMKII activity.

Materials:

-

Purified CaMKII enzyme

-

CaMKII (290-309) inhibitory peptide

-

Calmodulin

-

CaMKII substrate peptide (e.g., Autocamtide-2 or Syntide-2)

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM PIPES pH 7.2, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/ml BSA)

-

Phosphocellulose paper (e.g., Whatman P81)

-

0.5% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, calmodulin, and the CaMKII substrate peptide.

-

Add varying concentrations of the CaMKII (290-309) inhibitory peptide to the reaction mixture.

-

Initiate the reaction by adding the purified CaMKII enzyme and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-10 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value.

Calmodulin Binding Assay using Surface Plasmon Resonance (SPR)

This protocol measures the binding affinity and kinetics of the CaMKII (290-309) peptide to calmodulin.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified calmodulin

-

CaMKII (290-309) peptide

-

Running buffer (e.g., HBS-P+ buffer with CaCl2)

Procedure:

-

Immobilize calmodulin onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of the CaMKII (290-309) peptide in the running buffer.

-

Inject the peptide solutions over the calmodulin-immobilized surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

The CaMKII (290-309) peptide is a valuable tool for dissecting CaMKII-dependent signaling pathways. Below are diagrams illustrating a generalized CaMKII signaling pathway and a typical experimental workflow for studying the effects of the peptide in a cellular context.

Caption: Generalized CaMKII signaling pathway and its inhibition by peptide (290-309).

References

- 1. Metabolic activation of CaMKII by Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abbiotec.com [abbiotec.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CaMK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 7. CaMK | DC Chemicals [dcchemicals.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Biophysical analysis of the dynamics of calmodulin interactions with neurogranin and Ca2+ /calmodulin-dependent kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Unlocking the Brake: A Technical Guide to the Inhibitory Domain of CaMKII

For Researchers, Scientists, and Drug Development Professionals

Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a critical serine/threonine kinase that acts as a key signaling hub in numerous cellular processes, most notably in synaptic plasticity, cardiac function, and cell death pathways. Its activity is exquisitely controlled by a sophisticated autoinhibitory mechanism, centered on a dedicated inhibitory domain. This domain acts as a molecular brake, ensuring that the kinase remains inactive under basal conditions and is poised for rapid activation in response to calcium signals. Understanding the structure, function, and regulation of this domain is paramount for deciphering CaMKII's role in health and disease and for the rational design of therapeutic modulators.

Core Concepts of CaMKII Autoinhibition

The CaMKII holoenzyme is typically a dodecameric complex, arranged as two stacked hexameric rings. Each subunit consists of an N-terminal catalytic domain, a C-terminal association (or hub) domain responsible for oligomerization, and a central regulatory segment that links them.[1][2] This regulatory segment is the heart of CaMKII's control, containing the autoinhibitory region and the overlapping calmodulin (CaM) binding site.[2]

Mechanism of Autoinhibition:

In the absence of a calcium signal, the autoinhibitory domain, acting as a pseudosubstrate, physically occupies the substrate-binding pocket of the catalytic domain.[3] This steric hindrance prevents the phosphorylation of substrate proteins, locking the kinase in a tightly regulated, inactive state. The structure of the autoinhibited holoenzyme reveals a compact arrangement where the kinase domains are docked against the central hub, rendering the CaM-binding sites inaccessible.

Activation by Calcium/Calmodulin:

An influx of intracellular calcium, often triggered by neuronal activity or hormonal signals, leads to the binding of Ca2+ ions to calmodulin. The resulting Ca2+/CaM complex then binds to the regulatory segment of CaMKII. This binding event induces a conformational change that displaces the autoinhibitory domain from the catalytic site, thus relieving the inhibition and "unlocking" the kinase's activity.[3][4]

The "Molecular Switch": Autonomous Activity via Autophosphorylation:

A key feature of CaMKII is its ability to function as a molecular memory switch. Upon activation, a CaMKII subunit can phosphorylate an adjacent subunit within the holoenzyme at a critical threonine residue (Thr286 in the α isoform).[5] This trans-autophosphorylation has two major consequences:

-

It prevents the autoinhibitory domain from rebinding to the catalytic site, even after intracellular calcium levels have returned to baseline and CaM has dissociated.[6]

-

It dramatically increases the affinity of CaMKII for CaM by over 1000-fold, a phenomenon known as "CaM trapping," which prolongs the active state.[5][7]

This Ca2+-independent, or "autonomous," activity allows the kinase to remain active long after the initial calcium signal has dissipated, effectively storing a memory of the event.[6]

Quantitative Data Summary

The interactions governing CaMKII inhibition and activation are characterized by specific binding affinities and kinetic parameters. These values are crucial for quantitative modeling of signaling pathways and for the design of targeted inhibitors.

| Interaction / Parameter | Value / Range | Species / Conditions |

| Calmodulin (CaM) Binding | ||

| CaMKIIδ affinity for Ca4CaM (Kd) | ~34 nM | In cardiac myocytes |

| CaMKII activation by CaM-CWT (Kact) | ~5 µM | Mutant CaM with Ca2+ bound only to C-terminal |

| CaMKII activation by CaM-NWT (Kact) | ~20 µM | Mutant CaM with Ca2+ bound only to N-terminal |

| Peptide Inhibitor Potency | ||

| IC50 for CaMKII(273–302) | ~1 µM | Peptide derived from the autoinhibitory domain |

| IC50 for Autocamtide-3 Inhibitor (AC3-I) | ~3 µM | Pseudosubstrate peptide inhibitor |

| IC50 for Autocamtide-2 Inhibitory Peptide (AIP) | 50x > CaMK(281-302) | Non-phosphorylatable analog of autocamtide-2 |

| Small Molecule Inhibitor Potency | ||

| IC50 for KN-93 | 500x < AIP | Allosteric inhibitor |

| Kinetic Parameters | ||

| CaMKII activation time constant (τrise) | ~0.3 s | In response to a single glutamate uncaging pulse |

| CaMKII deactivation time constant (τfast) | ~8.2 s | Fast decay component after single pulse activation |

Table 1: Summary of key quantitative data for CaMKII inhibitory domain interactions. Values are compiled from multiple studies and can vary based on experimental conditions, isoforms, and species.[8][9][10][11][12]

Signaling Pathways Involving CaMKII Inhibition

The regulation of the CaMKII inhibitory domain is a central node in critical signaling cascades. Below are diagrams illustrating its role in synaptic plasticity and apoptosis.

CaMKII Activation and Autoinhibition Cycle

Caption: The activation cycle of a CaMKII subunit, governed by its inhibitory domain.

Role in Synaptic Plasticity (Long-Term Potentiation)

During the induction of Long-Term Potentiation (LTP), a cellular correlate of learning and memory, CaMKII activation is a pivotal event.

Caption: CaMKII signaling cascade during the induction of Long-Term Potentiation (LTP).[13][14][15]

Role in Apoptosis Signaling

Under conditions of cellular stress, such as ischemia-reperfusion injury or ER stress, sustained CaMKII activation can switch from a pro-survival to a pro-death signal, contributing to apoptosis.

Caption: A simplified pathway of CaMKII-mediated intrinsic apoptosis.[16][17][18]

Key Experimental Protocols

Studying the CaMKII inhibitory domain requires a variety of biochemical and cell-based assays. The following are foundational protocols used in the field.

In Vitro CaMKII Kinase Activity Assay

This assay measures the ability of CaMKII to phosphorylate a model substrate, providing a direct readout of its enzymatic activity.

Objective: To quantify the phosphotransferase activity of CaMKII.

Materials:

-

Purified CaMKII enzyme (e.g., 2.5 nM final concentration).

-

Kinase Reaction Buffer: 50 mM PIPES (pH 7.2), 10 mM MgCl2, 0.1% BSA.

-

Activator Solution: 1 µM Calmodulin, 1 mM CaCl2.

-

Substrate: Biotinylated peptide substrate (e.g., Syntide-2).

-

ATP Mix: [γ-32P]ATP (e.g., 100 µM, with specific activity of 200-500 cpm/pmol) in Kinase Reaction Buffer.

-

Stop Solution: 75 mM H3PO4 or 50 mM EDTA.

-

SAM2® Biotin Capture Membrane or phosphocellulose paper.

-

Scintillation counter.

Procedure:

-

Prepare the reaction mix by combining Kinase Reaction Buffer, Activator Solution, and substrate.

-

Initiate the reaction by adding purified CaMKII to the reaction mix. Pre-incubate for 1 minute at 30°C to allow for activation.

-

Start the phosphorylation reaction by adding the ATP Mix. Incubate for a defined period (e.g., 1 minute) at 30°C.

-

Terminate the reaction by adding the Stop Solution.

-

Spot a portion of the reaction mixture onto the biotin capture membrane or phosphocellulose paper.

-

Wash the membrane extensively (e.g., 3-4 times with 0.5% phosphoric acid, followed by an ethanol wash) to remove unincorporated [γ-32P]ATP.

-

Allow the membrane to dry completely.

-

Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are proportional to the kinase activity.

(Source: Adapted from protocols described in publications such as Brown et al., 2021 and the SignaTECT® Assay System). [19][20]

CaMKII Autophosphorylation Assay (Western Blot)

This assay specifically measures the autophosphorylation of CaMKII at Thr286, which is the hallmark of its transition to an autonomous state.

Objective: To detect and quantify the level of Thr286-phosphorylated CaMKII.

Materials:

-

Purified CaMKII or cell/tissue lysate.

-

Autophosphorylation Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

-

Activator Solution: 2 mM CaCl2, 5 µM Calmodulin.

-

ATP (100 µM final concentration).

-

SDS-PAGE loading buffer.

-

Primary Antibody: Rabbit anti-phospho-CaMKII (Thr286).

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescence substrate.

-

Western blotting equipment and reagents.

Procedure:

-

Set up the autophosphorylation reaction in a microcentrifuge tube: combine CaMKII/lysate, Autophosphorylation Buffer, and Activator Solution.

-

Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 1-5 minutes).

-

Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CaMKII (Thr286) antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescence substrate.

-

Detect the signal using an imaging system. The band intensity corresponds to the amount of autophosphorylated CaMKII. A parallel blot for total CaMKII should be run as a loading control.

(Source: Adapted from standard Western blotting protocols and CaMKII-specific methods). [21][22]

Experimental Workflow for Inhibitor Screening

Caption: A typical workflow for screening and characterizing CaMKII inhibitors.

The Inhibitory Domain as a Drug Target

The central role of CaMKII in pathophysiology, particularly in cardiac arrhythmias, heart failure, and neurological disorders, makes it an attractive therapeutic target.[1] The autoinhibitory mechanism offers a unique opportunity for the development of highly specific allosteric inhibitors, which are often more selective than traditional ATP-competitive kinase inhibitors.

Strategies for Targeting the Inhibitory Domain:

-

Stabilizing the Autoinhibited State: Small molecules like KN-93 are thought to function by stabilizing the interaction between the regulatory segment and the catalytic domain, thus preventing activation by Ca2+/CaM.[23][24] This approach offers a way to lock the kinase in its "off" state.

-

Pseudosubstrate Peptides: Peptides derived from the autoinhibitory domain, such as AIP and AC3-I, act as competitive inhibitors by directly occupying the substrate-binding site.[25] While their therapeutic use is limited by poor cell permeability and stability, they have been invaluable research tools and serve as a basis for peptidomimetic drug design.

-

Targeting the CaM-Binding Interface: Molecules that disrupt the interaction between CaMKII and calmodulin can prevent the initial activation step.

The development of isoform-specific or pathway-specific CaMKII inhibitors remains a significant challenge. However, a deep understanding of the structure and dynamics of the inhibitory domain provides a robust framework for the design of next-generation therapeutics that can precisely modulate the activity of this crucial signaling enzyme.

References

- 1. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of CaMKII Activation in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CaMKII: a molecular substrate for synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. Postsynaptic Inhibitors of Calcium/Calmodulin-Dependent Protein Kinase Type II Block Induction But Not Maintenance of Pairing-Induced Long-Term Potentiation | Journal of Neuroscience [jneurosci.org]

- 10. CaMKIIδ post-translational modifications increase affinity for calmodulin inside cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CaMKII Autophosphorylation is Necessary for Optimal Integration of Ca2+ Signals During LTP Induction but Not Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of CaMKII action in long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. search.library.ucla.edu [search.library.ucla.edu]

- 16. The signalling pathway of CaMKII-mediated apoptosis and necrosis in the ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CaMKII is a nodal signal for multiple programmed cell death pathways in heart - PMC [pmc.ncbi.nlm.nih.gov]

- 18. THE SIGNALLING PATHWAY OF CAMKII-MEDIATED APOPTOSIS AND NECROSIS IN THE ISCHEMIA/REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

- 20. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [promega.com]

- 21. Detailed State Model of CaMKII Activation and Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Muscle-Type Specific Autophosphorylation of CaMKII Isoforms after Paced Contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 24. Challenges and Opportunities for Therapeutic Targeting of Calmodulin Kinase II in Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: CaMKII (290-309) Peptide

Audience: Researchers, scientists, and drug development professionals.

Introduction The CaMKII (290-309) peptide is a synthetic 20-amino acid peptide corresponding to residues 290-309 of the alpha subunit of rat brain Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] Also widely known as Autocamtide-2-Related Inhibitory Peptide (AIP), it is a highly potent and specific inhibitor of CaMKII.[2][3] This peptide encompasses a significant portion of the calmodulin-binding domain within the regulatory segment of CaMKII.[1][4] Its utility in research stems from its ability to selectively block CaMKII activity, making it an invaluable tool for dissecting the roles of this critical kinase in various signal transduction pathways.[5]